

Spectroscopic Profile of 1-Amino-2,4-dibromoanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Amino-2,4-dibromoanthraquinone
Cat. No.:	B109406

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **1-Amino-2,4-dibromoanthraquinone**, a key intermediate in the synthesis of various dyes and biologically active molecules. The intended audience for this document includes researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development.

Summary of Spectral Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **1-Amino-2,4-dibromoanthraquinone**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.35	s, br	NH_2
8.31	m	H-5, H-8
7.78	m	H-6, H-7
7.28	s	H-3

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
188.2	C-9
182.2	C-10
146.4	C-1
141.6	C-3
135.0	C-6
134.1	C-7
133.4	C-9a
132.8	C-4a
127.8	C-8
127.4	C-5
116.9	C-2
110.1	C-4

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Description of Vibration
3434	N-H stretching (asymmetric)
3321	N-H stretching (symmetric)
1668	C=O stretching (quinone)
1634	C=O stretching (quinone, H-bonded)
1585	N-H bending
1508	C=C aromatic stretching
1286	C-N stretching
742	C-H bending (aromatic)
623	C-Br stretching

Table 4: Mass Spectrometry (MS) Data

m/z	Ion
379.8913	[M+H] ⁺
381	[M] ⁺
379	[M] ⁺
383	[M+2] ⁺

Experimental Protocols

The data presented in this guide were obtained using the following methodologies:

Synthesis of 1-Amino-2,4-dibromoanthraquinone[1]

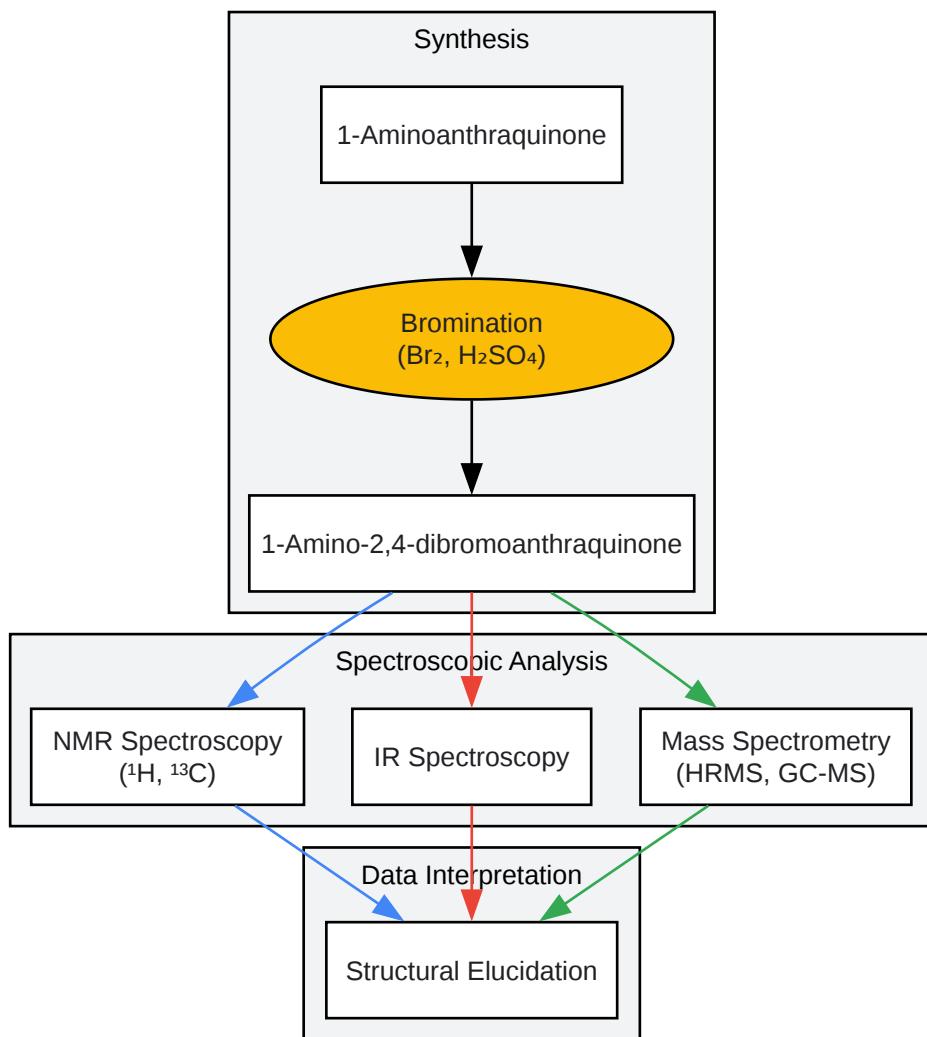
1-Aminoanthraquinone (1.0 g, 4.48 mmol) was dissolved in 10 mL of concentrated sulfuric acid at 0 °C. A solution of bromine (0.46 mL, 8.96 mmol) in 5 mL of concentrated sulfuric acid was added dropwise to the cooled solution. The resulting mixture was stirred at room temperature for 12 hours. Following the stirring period, the reaction mixture was carefully poured onto 100

mL of ice water. The precipitate that formed was collected by filtration, thoroughly washed with water, and subsequently dried to yield the pure **1-Amino-2,4-dibromoanthraquinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 500 spectrometer, operating at 500 MHz for protons and 125 MHz for carbon-13. The solvent used for all NMR experiments was deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

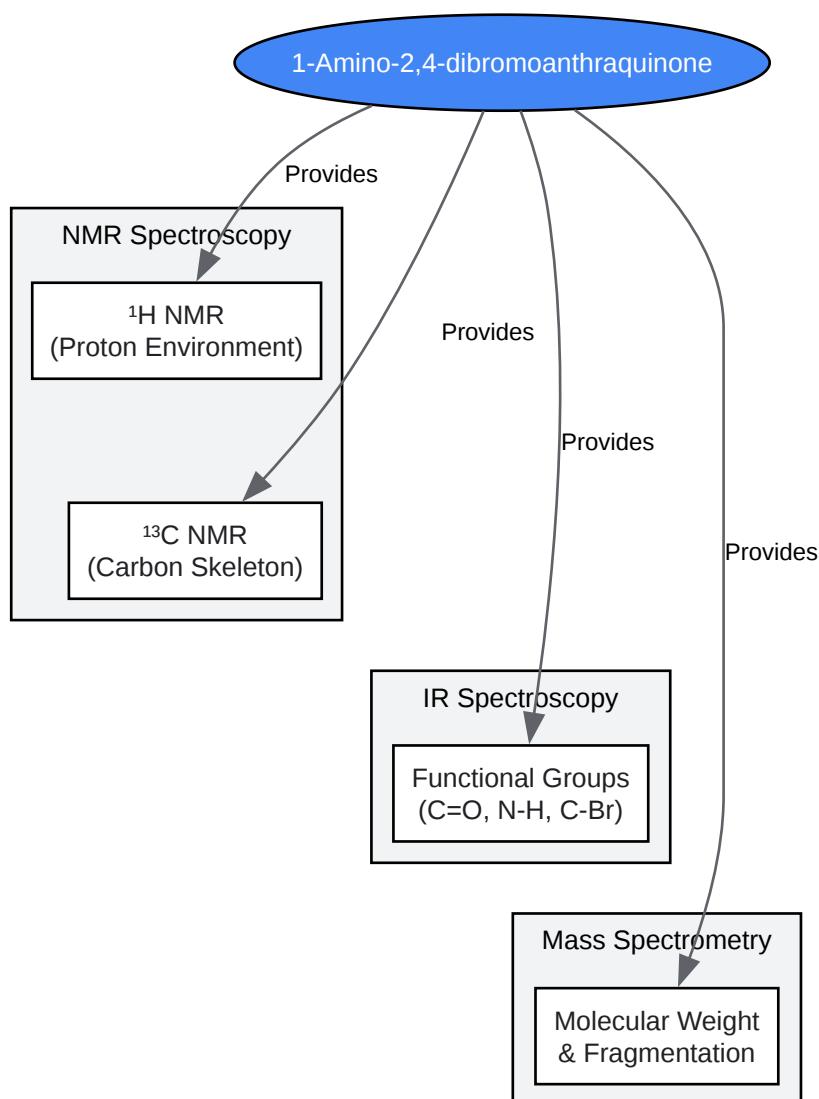

The IR spectrum was obtained using the Potassium Bromide (KBr) pellet method. A small amount of the solid **1-Amino-2,4-dibromoanthraquinone** was finely ground with dry KBr powder. The mixture was then pressed into a thin, transparent pellet, which was subsequently analyzed using an FTIR spectrometer.

Mass Spectrometry (MS)[1]

High-resolution mass spectrometry (HRMS) was performed on a micrOTOF-Q mass spectrometer (Bruker) equipped with an electrospray ionization (ESI) source in positive ion mode. The calculated mass for the protonated molecule [M+H]⁺ (C₁₄H₈Br₂NO₂) is 379.8916, and the experimentally found mass was 379.8913.[1] Additional mass spectral data was obtained from the NIST Mass Spectrometry Data Center, which reported the top three peaks in the gas chromatography-mass spectrometry (GC-MS) analysis as m/z 381, 379, and 383.

Data Analysis Workflow

The following diagram illustrates the general workflow for the characterization of **1-Amino-2,4-dibromoanthraquinone**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Logical Relationship of Spectral Data

The different spectroscopic techniques provide complementary information for the structural confirmation of **1-Amino-2,4-dibromoanthraquinone**.

[Click to download full resolution via product page](#)

Caption: Complementary Nature of Spectroscopic Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Amino-2,4-dibromoanthraquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109406#1-amino-2-4-dibromoanthraquinone-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com